molecular formula C9H14ClN3O B1291481 2-(Piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 412293-92-6

2-(Piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No. B1291481
M. Wt: 215.68 g/mol
InChI Key: DTIWOXHQDAKZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound that has been studied for its potential use in various pharmaceutical applications. It is a key intermediate in the synthesis of potent inhibitors, such as those targeting deoxycytidine kinase (dCK), which is an enzyme involved in nucleoside metabolism and has implications in cancer treatment .

Synthesis Analysis

The synthesis of related compounds has been described in several studies. A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is closely related to the compound of interest, involves a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine. This process yields the desired product in about 68% overall yield and is considered an economical alternative to other methods . Another synthesis approach for a related compound, 2-chloro-4-(piperidin-1-ylmethyl)pyridine, involves chlorination and subsequent condensation with piperidine, achieving an overall yield of approximately 62% .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Piperidin-4-yloxy)pyrimidine hydrochloride has been studied using single crystal X-ray diffraction. For instance, the crystal structure of a copper(II) complex based on a pyrazolylpyrimidine ligand with a piperidinyl substituent has been elucidated, revealing bidentate chelating coordination modes and various non-covalent interactions . Additionally, the crystal structures of polymorphs of 2-amino-4-chloro-6-piperidinopyrimidine have been reported, showing how molecules are linked by hydrogen bonds into specific aggregates .

Chemical Reactions Analysis

The reactivity of piperidine-containing pyrimidine derivatives has been explored in various chemical reactions. For example, piperidine has been used as a catalyst in the synthesis of cyanoaminopyrane derivatives from acetylpyridine . In another study, piperidine and formaldehyde were reacted with 2-amino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines to yield new compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Piperidin-4-yloxy)pyrimidine hydrochloride are not detailed in the provided papers, related compounds have been characterized using various analytical techniques. For instance, the synthesized compounds in one study were elucidated by FTIR, 1H-NMR, mass spectrometry, and elemental analysis . The solubility of a water-soluble salt of a related compound was found to be 8 mg/mL at physiological pH, indicating good potential for intravenous infusion .

Relevant Case Studies

Several of the studies provided include case studies of the synthesized compounds. For example, the antimicrobial activity of 2-piperidinomethylamino derivatives was evaluated against a range of bacteria and fungi, with some compounds showing significant activity . Another study described the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, highlighting their potential as therapeutic agents .

Scientific Research Applications

In terms of synthesis, various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

In terms of synthesis, various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

In terms of synthesis, various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Future Directions

Piperidine derivatives, including “2-(Piperidin-4-yloxy)pyrimidine hydrochloride”, have significant potential in drug design due to their unique biochemical properties . They are present in more than twenty classes of pharmaceuticals and many alkaloid natural products . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

2-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIWOXHQDAKZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

950649-19-1
Record name Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950649-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50626673
Record name 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yloxy)pyrimidine hydrochloride

CAS RN

412293-92-6
Record name Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412293-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

60% Sodium hydride (0.232 g) was gradually added to a tetrahydrofuran (4.5 ml) solution containing 1-tert-butoxycarbonyl-4-hydroxypiperidine (0.900 g) and 2-chloropyrimidine (0.666 g), and 2 hours later, dimethyl sulfoxide (1.0 ml) was added thereto, and the mixture was stirred at room temperature for 1 day to undergo reaction, thereby obtaining 1-tert-butoxycarbonyl-4-(2-pyrimidinyloxy)piperidine. This compound was acid-treated with hydrochloric acid to obtain 4-(2-pyrimidinyloxy)piperidine.hydrochloride.
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.666 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

60% Sodium hydride (0.232 g) was gradually added to a tetrahydrofuran (4.5 ml) solution containing 1-tert-butoxycarbonyl-4-hydroxypiperidine (0.900 g) and 2-chloropyrimidine (0.666 g), and 2 hours later, dimethyl sulfoxide (1.0 ml) was added thereto, and the mixture was stirred at room temperature for 1 day to undergo reaction, thereby obtaining 1-tert-butoxycarbonyl-4-(2-pyrimidinyloxy)piperidine. This compound was acid-treated with hydrochloric acid to obtain 4-(2-pyrimidinyloxy)piperidine•hydrochloride.
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.666 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.